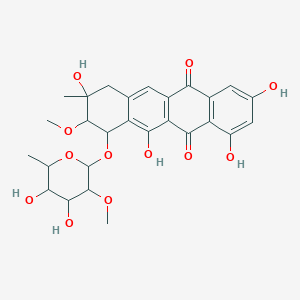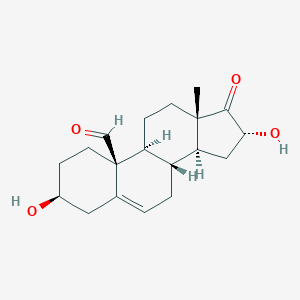
Furaquinocin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furaquinocin F is a synthetic compound that belongs to the class of quinolone antibiotics. It was first synthesized by researchers in the early 1990s and has been the subject of numerous scientific studies since then. Furaquinocin F has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Applications De Recherche Scientifique
Biosynthesis and Biological Activity
Furaquinocin F, along with other furaquinocins, is a part of the furaquinocin series of compounds, known for their unique structural characteristics and biological activities. These compounds are natural polyketide-isoprenoid hybrids, produced by various Streptomyces species. Furaquinocins exhibit notable antitumor activity, making them of significant interest in pharmaceutical research.
Biosynthesis of Furaquinocins : Kawasaki et al. (2006) explored the biosynthesis of furaquinocin A, a compound closely related to furaquinocin F. They identified a gene cluster responsible for its biosynthesis in Streptomyces sp. This discovery is pivotal in understanding the biosynthetic pathways of furaquinocins and their potential applications in drug development (Kawasaki et al., 2006).
Prenyltransferase in Furaquinocin Biosynthesis : Kumano et al. (2010) identified and characterized Fur7, a prenyltransferase enzyme, which plays a critical role in the biosynthesis of furaquinocin. Understanding the role of such enzymes can lead to insights into the production and structural modification of furaquinocins, including furaquinocin F (Kumano et al., 2010).
Structural Elucidation and Synthesis
The complex structures of furaquinocins have been a subject of extensive study, leading to insights into their synthesis and potential modifications for therapeutic applications.
Elucidation of Furaquinocins Structures : Panthee et al. (2011) identified novel furaquinocin analogues, providing insights into the structural diversity of this compound series. Such studies are crucial for understanding the structural basis of the biological activities of furaquinocins (Panthee et al., 2011).
Total Synthesis of Furaquinocins : The total synthesis of various furaquinocins, including furaquinocin A, B, and E, has been achieved by Trost et al. (2003). This synthesis process is vital for facilitating the study of these compounds in a controlled laboratory setting, potentially leading to new cancer therapies (Trost et al., 2003).
Potential Therapeutic Applications
The exploration of furaquinocins, including furaquinocin F, in various therapeutic applications, particularly in oncology, is an active area of research.
- Antitumor Activities of Furaquinocins : Ishibashi et al. (1991) and Komiyama et al. (1990) have reported the cytocidal activities of various furaquinocins, including F, against HeLa S3 and B16 melanoma cells. These studies highlight the potential of furaquinocins in cancer therapy (Ishibashi et al., 1991); (Komiyama et al., 1990).
Propriétés
Numéro CAS |
134985-01-6 |
|---|---|
Nom du produit |
Furaquinocin F |
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(E)-5-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O6/c1-11(10-23)7-6-8-22(4)13(3)28-21-16-14(9-15(24)17(21)22)19(26)20(27-5)12(2)18(16)25/h7,9,13,23-24H,6,8,10H2,1-5H3/b11-7+ |
Clé InChI |
CHECMYQEPPEBEW-YRNVUSSQSA-N |
SMILES isomérique |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CC/C=C(\C)/CO |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)CO |
SMILES canonique |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)CO |
Synonymes |
furaquinocin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)